molecular formula C10H10N2O4S B7777242 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Cat. No.: B7777242
M. Wt: 254.26 g/mol
InChI Key: YFWGDLVXIBQIFI-UHFFFAOYSA-N
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Description

The compound identified as “3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid” is a chemical entity with a unique structure and properties that make it significant in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of multi-branched chain high carbonic acid involves specific steps and conditions . Similarly, the preparation of thiochromone compounds and their intermediates also provides insights into the synthetic methods used for complex chemical entities .

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to meet industrial demands. This often includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of a primary alcohol may produce an aldehyde, while the reduction of a ketone may produce a secondary alcohol .

Scientific Research Applications

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the nature of the compound and its targets. For example, some compounds may inhibit enzymes, while others may activate receptors or modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid can be identified based on their structural and functional similarities. These compounds may share similar chemical properties and biological activities. Examples of similar compounds include those identified through PubChem’s 2-D and 3-D neighboring sets .

Uniqueness

The uniqueness of this compound lies in its specific structure and the unique set of properties it exhibits. This makes it distinct from other similar compounds and highlights its potential for specific applications in various scientific fields.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c13-9(14)5-6-11-10-7-3-1-2-4-8(7)17(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWGDLVXIBQIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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